Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate
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Overview
Description
Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate is a heterocyclic compound with a quinazoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinazoline scaffold is a significant structural motif in many biologically active compounds, making this compound an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of methyl anthranilate with formamide under reflux conditions, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity and chemical properties.
Scientific Research Applications
Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Methyl 2-aminoquinazoline-5-carboxylate: A closely related compound with an amino group instead of an imino group.
2-Imino-1,2-dihydroquinazoline: Another related compound with a similar imino group but lacking the carboxylate ester.
Uniqueness
Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-aminoquinazoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQIWMISJGHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC(=NC2=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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